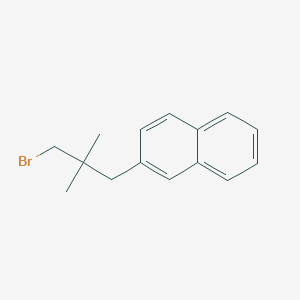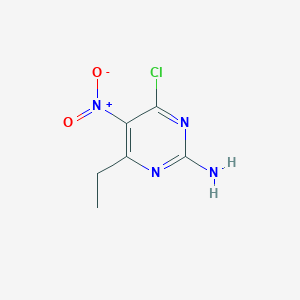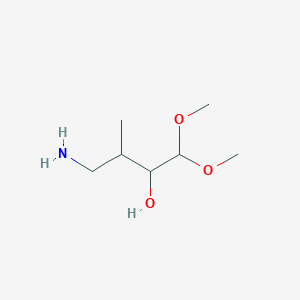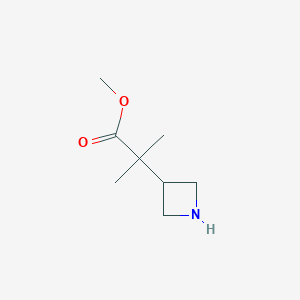
3-(2-methyl-1H-indol-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-1H-indol-3-yl)propanal, also known as MIP, is a synthetic organic compound belonging to the family of indoles. It is a yellowish, liquid compound with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-indol-3-yl)propanal typically involves the reaction of 2-methylindole with propanal under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-indol-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(2-methyl-1H-indol-3-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)propanal: Similar structure but lacks the methyl group at the 2-position.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an amino group and a hydroxyl group, making it more hydrophilic.
3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide: A more complex structure with additional indole rings and substituents .
Uniqueness
3-(2-methyl-1H-indol-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanal |
InChI |
InChI=1S/C12H13NO/c1-9-10(6-4-8-14)11-5-2-3-7-12(11)13-9/h2-3,5,7-8,13H,4,6H2,1H3 |
InChI Key |
WTLVNHYUIHOQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)

![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)



![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)
